Trypan red
CAS No.: 574-64-1
Cat. No.: VC0006658
Molecular Formula: C32H19N6Na5O15S5
Molecular Weight: 1002.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 574-64-1 |
---|---|
Molecular Formula | C32H19N6Na5O15S5 |
Molecular Weight | 1002.8 g/mol |
IUPAC Name | pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
Standard InChI | InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5 |
Standard InChI Key | RBDJQFKUZPMOFH-UHFFFAOYSA-I |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Chemical and Physical Properties of Trypan Red
Trypan Red is characterized by its vivid coloration and complex molecular architecture. Its canonical SMILES notation is , reflecting its four sodium counterions and five sulfonate groups .
Solubility and Stability
Trypan Red is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability . Prolonged exposure to room temperature degrades its efficacy, necessitating aliquoting to avoid repeated freeze-thaw cycles.
Table 1: Key Chemical Properties of Trypan Red
Property | Value |
---|---|
CAS Number | 574-64-1 |
Molecular Weight | 1002.8 g/mol |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (1 month stability) |
Purity | >98% (HPLC) |
Historical Context: Trypan Red in Early Cancer Research
In the 1950s, researchers explored Trypan Red’s potential to inhibit chemically induced carcinogenesis. A landmark study by Iwase and Fujita (1956) demonstrated its inhibitory effects on liver tumors in rats treated with p-dimethylaminoazobenzene (DAB) .
Mechanistic Hypotheses
The sulfonate groups and dis-azo structure of Trypan Red may compete with DAB for cellular receptors, disrupting metabolic activation of the carcinogen . This hypothesis aligns with the structural similarity between Trypan Red and other azo dyes studied for anti-carcinogenic properties.
Staining Applications and Metachromatic Behavior
Trypan Red’s role as a vital stain is well-documented, though its utility differs from related dyes like Trypan Blue.
Nuclear Staining Specificity
While Trypan Blue’s red impurity selectively stains pyknotic nuclei, Trypan Red itself exhibits minimal metachromatic shifts in tissue sections . This contrasts with Congo Red, which undergoes color changes in the presence of basic proteins .
Comparative Analysis of Anionic Dyes
A study comparing 10 anionic dis-azo dyes classified Trypan Red as non-metachromatic, with staining behavior distinct from Congo Corinth and Vital Red . Its affinity for degenerating cellular components underscores its niche applications in histopathology.
Toxicological Profile and Limitations
Despite its therapeutic potential, Trypan Red exhibits dose-dependent toxicity. Rats administered 0.5% Trypan Red solution experienced a 53.3% mortality rate within 140 days, alongside suppressed weight gain . Autopsies revealed hepatic discoloration and early cirrhotic changes, highlighting the compound’s hepatotoxic effects .
Contemporary Formulations and Research Protocols
Modern suppliers provide Trypan Red in standardized formulations for experimental use.
Table 2: Stock Solution Preparation Guidelines
Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
---|---|---|---|
1 mM | 0.9972 mL | 4.986 mL | 9.9721 mL |
5 mM | 0.1994 mL | 0.9972 mL | 1.9944 mL |
10 mM | 0.0997 mL | 0.4986 mL | 0.9972 mL |
In vivo studies utilize DMSO-based master solutions, diluted with PEG300 and Tween 80 to enhance bioavailability . Researchers must ensure solution clarity at each dilution step to prevent precipitation.
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